N-Octadecylacrylamide

Descripción general

Descripción

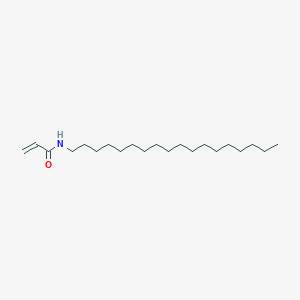

N-Octadecylacrylamide is a long-chain alkyl acrylamide compound characterized by the presence of an octadecyl group attached to the nitrogen atom of the acrylamide. This compound is known for its amphiphilic properties, making it useful in various applications, including the formation of Langmuir-Blodgett films and as a component in polymeric materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Octadecylacrylamide can be synthesized through the reaction of octadecylamine with acryloyl chloride. The reaction typically involves the following steps:

- Dissolve octadecylamine in dichloromethane and cool the solution to 0°C.

- Add triethylamine to the solution to act as a base.

- Slowly add acryloyl chloride to the mixture while maintaining the temperature at 0°C.

- Allow the reaction mixture to warm to room temperature and stir for an additional hour.

- Remove the solvent under reduced pressure and purify the product by recrystallization from acetone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Análisis De Reacciones Químicas

Polymerization and Copolymer Formation

ODA undergoes free-radical copolymerization with hydrophilic monomers like 2-hydroxyethyl acrylamide (HEAm) :

Key Polymerization Data

| Monomer Ratio (ODA:HEAm) | Reactivity Ratios (r₁:ODA, r₂:HEAm) | Thermal Transition (°C) |

|---|---|---|

| 50:50 | r₁=0.39, r₂=0.81 | Tₘ=30, T_g=83-118 |

| 60:40 | - | Tₘ=34, T_g=92 |

This statistical copolymerization produces materials with temperature-dependent self-assembly into lamellar structures (d-spacing=3.4-4.6 nm) . The polymerization mechanism follows conventional radical chain growth, with AIBN initiation at 60°C in toluene/DMF .

Thermal Behavior and Degradation

Thermogravimetric analysis shows decomposition initiates at 285°C . Differential scanning calorimetry (DSC) reveals:

Thermal Transitions

| Process | Temperature Range | ΔH (J/g) |

|---|---|---|

| Side-chain crystallization | 28-32°C | 45-60 |

| Glass transition | 83-118°C | - |

Annealing above T_g induces structural reorganization into side-chain-segregated lamellae (4.6 nm periodicity) .

Reactivity with Nucleophiles

The acrylamide group demonstrates Michael addition reactivity. Kinetic studies with glutathione (GSH) show:

Second-Order Rate Constants

| Nucleophile | k_GSH (M⁻¹h⁻¹) | Steric Factor |

|---|---|---|

| GSH | 2.574-134.800* | High |

*Range represents different acrylamide derivatives. ODA's long alkyl chain creates steric hindrance, reducing reactivity compared to unsubstituted acrylamide .

Self-Assembly and Monolayer Formation

ODA forms stable Langmuir-Blodgett films with:

Aplicaciones Científicas De Investigación

Polymer Science and Material Engineering

N-Octadecylacrylamide is primarily utilized in the synthesis of copolymers, which exhibit unique thermal and structural properties. Here are some notable applications:

- Self-assembled Structures : ODA can be copolymerized with other acrylamides, such as hydroxyethyl acrylamide (HEAm), to form statistical copolymers that self-assemble into lamellar structures. These structures are influenced by the comonomer composition and processing conditions. For instance, studies have shown that copolymers with specific HEAm contents can transition between different lamellar structures upon thermal treatment, indicating their potential for use in responsive materials .

- Nanophase Separation : Research has demonstrated that ODA can facilitate nanophase separation effects when used in mixed Langmuir films. This property allows for the creation of materials with tailored surface characteristics, which can be beneficial in applications such as coatings and membranes .

Coatings and Surface Modifications

The hydrophobic nature of this compound makes it suitable for various coatings and surface modification applications:

- Water-repellent Coatings : ODA-based polymers can be applied as coatings to impart water repellency to surfaces. This is particularly useful in textiles, automotive finishes, and construction materials where moisture resistance is critical.

- Biocompatibility : Due to its chemical structure, ODA is being explored for use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The hydrophobic properties can enhance the interaction with biological molecules, potentially improving drug solubility and release profiles.

Case Study 1: Thermal Properties of ODA Copolymers

A study investigated the thermal properties of poly(N-octadecyl acrylamide-co-hydroxyethyl acrylamide) copolymers through differential scanning calorimetry (DSC). The findings revealed that the self-assembled lamellae formed by these copolymers exhibited distinct thermal transitions based on their composition and annealing temperature. This indicates the potential for designing materials with specific thermal behaviors for applications in sensors or thermally responsive devices .

Case Study 2: Langmuir Blodgett Films

Research on poly(n-octadecyl acrylamide) in Langmuir Blodgett films highlighted its ability to create highly ordered structures at the molecular level. The study demonstrated that manipulating the molecular arrangement could lead to enhanced optical and electronic properties, making these films suitable for applications in electronic devices and sensors .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N-Octadecylacrylamide is primarily based on its ability to form stable monolayers and polymers. The long alkyl chain provides hydrophobic interactions, while the acrylamide group allows for polymerization and functionalization. These properties enable it to interact with various molecular targets and pathways, making it useful in creating materials with specific properties .

Comparación Con Compuestos Similares

N-Dodecylacrylamide: Similar in structure but with a shorter alkyl chain, leading to different physical properties.

N-Octylacrylamide: Another similar compound with an even shorter alkyl chain, affecting its hydrophobicity and polymerization behavior.

Uniqueness: N-Octadecylacrylamide stands out due to its long alkyl chain, which imparts unique hydrophobic properties and stability in polymeric materials. This makes it particularly useful in applications requiring durable and stable materials .

Actividad Biológica

N-Octadecylacrylamide (ODA) is a long-chain fatty acid derivative of acrylamide, characterized by its hydrophobic properties and potential biological activities. Its structure, comprising a long octadecyl chain attached to an acrylamide moiety, allows it to exhibit unique interactions with biological systems, making it a subject of interest in various fields, including drug delivery, tissue engineering, and cancer therapy.

- Chemical Formula : C21H41NO

- Molecular Weight : 341.57 g/mol

- CAS Number : 73930-16-2

The biological activity of this compound can be attributed to several mechanisms:

- Hydrophobic Interaction : The long hydrophobic chain enhances the compound's ability to interact with cell membranes, potentially affecting membrane fluidity and permeability.

- Polymer Formation : ODA can polymerize to form hydrogels that are biocompatible and can encapsulate drugs, enhancing their delivery to target sites.

- Antimicrobial Activity : Research indicates that derivatives of long-chain fatty acids exhibit antimicrobial properties, which may extend to ODA.

Anticancer Properties

Recent studies have explored the anticancer potential of acrylamide derivatives, including ODA. Acrylamide compounds have been shown to inhibit cancer cell proliferation through various pathways:

- EGFR Inhibition : Acrylamide derivatives have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), a critical player in many cancers. For instance, compounds similar to ODA have been linked to significant antiproliferative effects on breast carcinoma cell lines (MCF-7) with IC50 values indicating potent activity against these cells .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of acrylamide derivatives found that certain compounds exhibited significant antiproliferative actions against MCF-7 cells:

| Compound | IC50 (μM) |

|---|---|

| 6a | 3.39 ± 0.11 |

| 6b | 5.94 ± 0.17 |

| Reference Drug (Doxorubicin) | 6.18 |

These findings suggest that ODA and its derivatives may serve as effective agents in cancer therapy by inducing apoptosis and inhibiting tumor growth.

Case Studies

- Effect on Cancer Cell Lines : In vitro studies have shown that ODA can induce cell cycle arrest and apoptosis in cancer cell lines. For example, compound 6h from a related study was found to increase p53 expression significantly, leading to enhanced apoptosis .

- Biocompatibility in Drug Delivery Systems : ODA-based polymers have been investigated for their potential in drug delivery applications due to their biocompatibility and ability to form hydrogels that can encapsulate therapeutic agents.

Propiedades

IUPAC Name |

N-octadecylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(23)4-2/h4H,2-3,5-20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWVYEGPPMQTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31472-14-7 | |

| Record name | Poly(N-octadecylacrylamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31472-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50934008 | |

| Record name | N-Octadecylprop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506-54-3 | |

| Record name | Octadecylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Octadecylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octadecylprop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octadecylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.